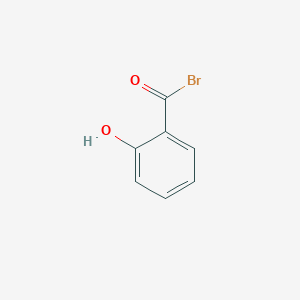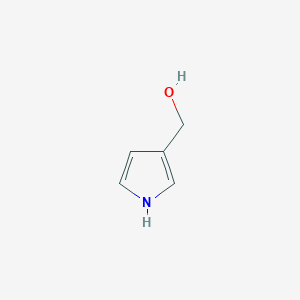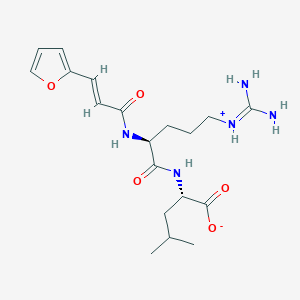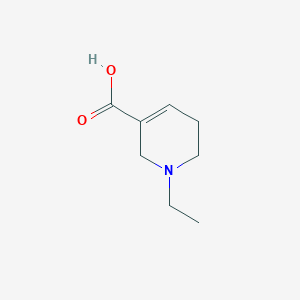
1,4-Bis(bromomethyl)benzene
Overview
Description
1,4-Bis(bromomethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons . It has a variety of uses, including as an adsorbent for the purification of aromatic hydrocarbons and in the synthesis of coumarin derivatives .
Synthesis Analysis
1,4-Bis(bromomethyl)benzene can be synthesized from benzene. The synthesis involves the introduction of a bromine, a methyl group, and a nitro group. The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .Molecular Structure Analysis
The molecular formula of 1,4-Bis(bromomethyl)benzene is C8H8Br2. The molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
1,4-Bis(bromomethyl)benzene has a molecular weight of 263.957 . The boiling point is 518.2 K and the fusion (melting) point is between 418 - 420 K .Scientific Research Applications
CO2 Capture and Separation
1,4-Bis(bromomethyl)benzene: is utilized in the synthesis of benzene-linked porous polymers (B-PPMs), which have shown promise in selective CO2 capture . These polymers can be fabricated through a condensation reaction with tetraphenylsilane, resulting in materials with large surface areas and pore volumes suitable for CO2 adsorption. The B-PPM-2 variant, in particular, has demonstrated an impressive CO2 adsorption amount and selectivity, making it a viable candidate for industrial applications in carbon capture and storage .
Synthesis of Coumarin Derivatives
This compound serves as a precursor in the synthesis of various coumarin derivatives. Coumarins are a class of organic compounds with applications ranging from pharmaceuticals to optical brighteners and laser dyes . The bromomethyl groups in 1,4-Bis(bromomethyl)benzene facilitate the introduction of additional functional groups necessary for creating complex coumarin structures.
Fabrication of Conducting Polymers
As a precursor in the synthesis of conducting polymers, 1,4-Bis(bromomethyl)benzene contributes to the development of materials like substituted poly(p-phenylene vinylene) (PPV) . These conducting polymers have potential applications in electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
Medicinal Chemistry
Benzimidazole derivatives, which can be synthesized from 1,4-Bis(bromomethyl)benzene , are extensively studied for their potential medicinal applications . These compounds are of interest due to their pharmacological properties, including antifungal, antiviral, and anticancer activities.
Purification of Aromatic Hydrocarbons
This chemical is also employed as an adsorbent for the purification of aromatic hydrocarbons . Its structure allows for selective adsorption, which is crucial in the separation processes of complex mixtures in the petrochemical industry.
Mechanism of Action
Target of Action
1,4-Bis(bromomethyl)benzene, also known as α,α’-Dibromo-p-xylene, is an aromatic organic compound primarily used as an intermediate in organic synthesis . It is a dibromide compound, meaning it contains two bromomethyl groups that can interact with various nucleophilic reagents .
Mode of Action
The compound exhibits high chemical reactivity due to the presence of two bromomethyl groups in its structure . These groups can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This allows for the introduction of new functional groups, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Bis(bromomethyl)benzene depend on the specific nucleophile it reacts with. In general, it is involved in the synthesis of various organic compounds, including coumarin derivatives . The compound’s ability to react with multiple nucleophiles makes it a versatile intermediate in organic synthesis .
Result of Action
The primary result of 1,4-Bis(bromomethyl)benzene’s action is the formation of new organic compounds through nucleophilic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions of the reaction .
Action Environment
The action of 1,4-Bis(bromomethyl)benzene is influenced by various environmental factors. For instance, the compound is soluble in dioxane , which can affect its reactivity and the outcome of its reactions. Additionally, it is sensitive to light and moisture, requiring storage in a dark, dry place . These factors can significantly influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1,4-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28499-23-2 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28499-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6060767 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha,alpha'-Dibromo-p-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(bromomethyl)benzene | |
CAS RN |
623-24-5 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-dibromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Bis(bromomethyl)benzene?
A1: 1,4-Bis(bromomethyl)benzene has the molecular formula C8H8Br2 and a molecular weight of 263.94 g/mol. []
Q2: How does 1,4-Bis(bromomethyl)benzene interact with nucleophiles?
A2: The bromine atoms in 1,4-Bis(bromomethyl)benzene are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block for constructing various cyclic and acyclic compounds. [, , , , , , , , ]
Q3: Can you provide an example of 1,4-Bis(bromomethyl)benzene's reactivity in macrocycle synthesis?
A3: Researchers have utilized 1,4-Bis(bromomethyl)benzene to synthesize macrocyclic poly(α-methylstyrene). The process involves anionic polymerization of α-methylstyrene followed by end-to-end coupling of the resulting dianions with 1,4-Bis(bromomethyl)benzene under high dilution conditions. [, ]
Q4: How does the incorporation of 1,4-Bis(bromomethyl)benzene affect the thermal properties of polymers?
A4: Studies on macrocyclic vinylaromatic polymers containing a 1,4-benzylidene unit, derived from 1,4-Bis(bromomethyl)benzene, revealed a significant increase in glass-transition and decomposition temperatures compared to their linear counterparts. []
Q5: Can 1,4-Bis(bromomethyl)benzene be used to create bifunctional catalysts?
A5: Yes, researchers have successfully synthesized a bifunctional catalyst by reacting 5,10,15,20-tetrakis(4-pyridyl)porphyrin zinc(II), di(1H-imidazol-1-yl)methane, and 1,4-bis(bromomethyl)benzene in the presence of carbon nanotubes (CNTs). []
Q6: What is the role of 1,4-Bis(bromomethyl)benzene in this bifunctional catalyst?
A6: 1,4-Bis(bromomethyl)benzene acts as a linker, facilitating the formation of a cationic porphyrin-based polymer coated onto the CNTs. The resulting catalyst efficiently catalyzes the cycloaddition of epoxides and CO2 under solvent-free conditions. []
Q7: Has computational chemistry been employed to study 1,4-Bis(bromomethyl)benzene?
A7: Yes, density functional theory calculations have been used to analyze the crystal structures of macrocycles derived from 1,4-Bis(bromomethyl)benzene. These calculations helped understand the structural features and potential for forming rotaxanes. []
Q8: How does modifying the structure of macrocycles derived from 1,4-Bis(bromomethyl)benzene affect their selectivity for metal ions?
A8: Research on trithiabenzena- and dithiabenzenapyridinacyclophanes, synthesized using 1,4-Bis(bromomethyl)benzene, showed that the steric restrictions imposed by the phenylene rings significantly influence the selectivity for Ag+ over Pb2+. []
Q9: Are there examples of strategies to stabilize systems containing 1,4-Bis(bromomethyl)benzene derivatives?
A9: One study utilized 1,4-Bis(bromomethyl)benzene to crosslink pH-responsive styrenic-based AB diblock copolymers, effectively locking them in their self-assembled state. This crosslinking enhanced the stability of the polymeric aggregates. []
Q10: Are there environmental concerns regarding 1,4-Bis(bromomethyl)benzene and its derivatives?
A10: While the provided research primarily focuses on synthesis and applications, it's crucial to acknowledge the potential environmental impact of 1,4-Bis(bromomethyl)benzene and its derivatives. Implementing appropriate waste management and exploring sustainable alternatives are essential aspects to consider. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



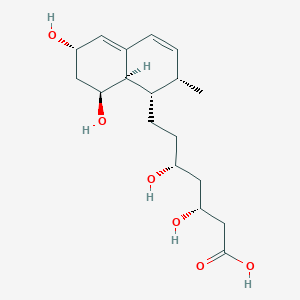






![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

